molecular formula C8H7NO6S B3023378 [(4-Nitrophenyl)sulfonyl]acetic acid CAS No. 3937-94-8

[(4-Nitrophenyl)sulfonyl]acetic acid

Cat. No. B3023378
CAS RN: 3937-94-8
M. Wt: 245.21 g/mol
InChI Key: SICAMBKGKQLIOL-UHFFFAOYSA-N
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Description

[(4-Nitrophenyl)sulfonyl]acetic acid is a chemical compound that is part of a broader class of sulfonic acid derivatives. These compounds are characterized by the presence of a sulfonyl group attached to an aromatic ring, which in this case is a nitrophenyl group. The acetic acid moiety is linked to the sulfonyl function, adding to the compound's reactivity and potential applications in various chemical syntheses and pharmaceutical research.

Synthesis Analysis

The synthesis of related sulfonic acid derivatives has been explored in the context of developing prodrugs with improved bioavailability. For instance, nitrophenyl esters of sulfonic acids have been synthesized as potential prodrugs for drugs bearing a sulfonate group. These esters were obtained by condensation of diamines with nitrophenoxysulfonyl benzoic acids, followed by ring closure . Another study demonstrated the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, which suggests a versatile role for nitrophenylsulfonyl derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their chemical properties and reactivity. The presence of the nitro group on the phenyl ring contributes to the electron-withdrawing nature of the compound, which can affect its stability and reactivity. The sulfonyl group is a good leaving group, which is beneficial in reactions such as the Lossen rearrangement . The acetic acid moiety provides an additional site for chemical modification or interaction with biological targets.

Chemical Reactions Analysis

Chemical reactions involving nitrophenylsulfonyl derivatives are diverse. For example, nitrophenyl esters have been used as protecting groups for sulfonates in organic synthesis due to their high lipophilicity and stability, which can be removed under strongly basic conditions . The electrophilic addition of 4'-nitrobenzenesulphenanilide to alkynes has been reported to proceed with trans-stereospecificity and Markovnikov orientation, indicating the reactivity of the nitrophenylsulfonyl group in electrophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The nitro group's electron-withdrawing nature and the sulfonyl group's ability to stabilize negative charge contribute to the compound's acidity and reactivity. The stability of these compounds in various conditions, such as aqueous solutions and the presence of enzymes, has been a subject of study, with findings indicating that certain derivatives can be quite stable, while others may degrade through mechanisms such as unimolecular elimination or hydrolysis .

Scientific Research Applications

Structural and Interaction Studies

[(4-Nitrophenyl)sulfanyl]acetic acid has been observed to form hydrogen-bonded molecular structures, showcasing its potential in the development of supramolecular assemblies. In one study, molecules of the title compound are linked by paired O-H⋯O hydrogen bonds into centrosymmetric dimers, forming molecular ladders through additional C-H⋯O hydrogen bonds and pi-pi stacking interactions, which could have implications for designing molecular materials with specific properties (Glidewell, Low, Skakle, & Wardell, 2002).

Synthetic Chemistry Applications

In synthetic chemistry, [(4-Nitrophenyl)sulfonyl]acetic acid derivatives have been employed as intermediates in various reactions. For example, the microwave-assisted synthesis of 5-(4-nitrophenyl)-2-phenyl-4-(phenylsulfonyl)-2,3-dihydrofuran was performed via manganese(III) acetate-based oxidative cyclization, highlighting the role of nitrophenyl sulfone derivatives in facilitating cyclization reactions and forming complex organic structures (Curti, Crozet, & Vanelle, 2009).

Another study involved the synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, demonstrating the utility of 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone in generating complex heterocyclic compounds through unusual rearrangement reactions. This indicates the significance of nitrophenylsulfonyl derivatives in expanding the toolbox for the synthesis of heterocyclic compounds, which are of interest in pharmaceutical and materials science research (Kimbaris, Cobb, Tsakonas, & Varvounis, 2004).

Material Science and Electrochemical Sensing

In material science, the modification of electrode surfaces with aryl compounds, including derivatives of this compound, has been explored for the development of enhanced electrochemical sensors. For instance, gold-copper alloy nanoparticles modified electrodes demonstrated ultrahigh sensitivity for the detection of nitroaromatic compounds, suggesting the potential of nitrophenyl sulfone derivatives in environmental monitoring and pollution detection applications (Shah et al., 2017).

Safety and Hazards

The safety data sheets recommend avoiding contact with skin and eyes, not breathing dust, and not ingesting [(4-Nitrophenyl)sulfonyl]acetic acid. If swallowed, immediate medical assistance is advised .

Future Directions

Recent developments in the field of sustainable sulfone synthesis, which includes [(4-Nitrophenyl)sulfonyl]acetic acid, focus on novel or improved methodologies utilizing solvents recommended by the Chem . The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of the nanostructured materials .

properties

IUPAC Name

2-(4-nitrophenyl)sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6S/c10-8(11)5-16(14,15)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICAMBKGKQLIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368284
Record name [(4-nitrophenyl)sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3937-94-8
Record name [(4-nitrophenyl)sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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